molecular formula C19H19NO2 B1661925 1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol CAS No. 194940-93-7

1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol

Cat. No.: B1661925
CAS No.: 194940-93-7
M. Wt: 293.4 g/mol
InChI Key: QYFQIRGYFJJVNQ-UHFFFAOYSA-N
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Description

1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol is a chemical compound characterized by the presence of a morpholine ring, a phenyl group, and a propyn-1-ol moiety

Preparation Methods

The synthesis of 1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol typically involves the following steps:

    Synthetic Routes: One common method is the reaction of 4-morpholinophenylacetylene with benzaldehyde in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

    Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. .

Chemical Reactions Analysis

1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or phenyl group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets the MAO-B enzyme, inhibiting its activity and thereby increasing the levels of dopamine in the brain.

    Pathways Involved: By inhibiting MAO-B, the compound helps in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. .

Comparison with Similar Compounds

1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(4-Methoxyphenyl)-1-(4-morpholinophenyl)prop-2-yn-1-ol and 1-(4-Morpholinophenyl)prop-2-en-1-one share structural similarities with this compound.

    Uniqueness: The presence of the propyn-1-ol moiety in this compound distinguishes it from other compounds. .

Properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)-1-phenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-2-19(21,16-6-4-3-5-7-16)17-8-10-18(11-9-17)20-12-14-22-15-13-20/h1,3-11,21H,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFQIRGYFJJVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)(C2=CC=C(C=C2)N3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252961
Record name 1-(4-Morpholinophenyl)-1-phenyl-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194940-93-7
Record name 1-(4-Morpholinophenyl)-1-phenyl-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194940-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Morpholinophenyl)-1-phenyl-2-propyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, α-ethynyl-4-(4-morpholinyl)-α-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3(4-Morpholinophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran from 2-naphthol and 1(4-morpholinophenyl)-1-phenylprop-2-yn-1-ol (yield=71% after recrystallisation from EtOAc and hexane, m.p.=186-187° C. (uncorrected), λmax in toluene=500 nm, i.e. red).
Name
3(4-Morpholinophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran
Quantity
0 (± 1) mol
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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